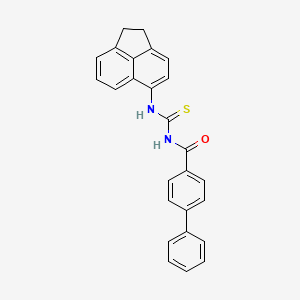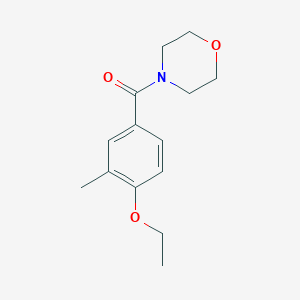![molecular formula C14H21F3N4O B4768937 N-cyclohexyl-N'-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4768937.png)
N-cyclohexyl-N'-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea
Overview
Description
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring with a trifluoromethyl substituent, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
The next step involves the alkylation of the pyrazole ring with a suitable alkyl halide to introduce the 1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl moiety. Finally, the urea linkage is formed by reacting the alkylated pyrazole with cyclohexyl isocyanate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Scientific Research Applications
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}carbamate
- N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thiourea
- N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}guanidine
Uniqueness
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the urea linkage provides additional hydrogen bonding interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O/c1-10(9-21-8-7-12(20-21)14(15,16)17)18-13(22)19-11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHHFPPTCFZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4768856.png)
![4-[(allylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4768857.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B4768878.png)
![ETHYL 5-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-AMIDO}-2-CHLOROBENZOATE](/img/structure/B4768898.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4768901.png)
![N-(4-butylphenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4768902.png)
![6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone](/img/structure/B4768909.png)
![1-butyl-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4768916.png)
![3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4768924.png)
![3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4768928.png)
![3,6-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4768945.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B4768953.png)

